N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfamoyl derivatives. It features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide typically involves several steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide can be represented using various structural formulas. The compound features:
The compound can be represented by its SMILES notation: CCCN1C(=O)C(C)(C)COc2cc(NC(=O)c3cc(C)cc(C)c3)ccc21, indicating its complex connectivity .
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
The mechanism of action for N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor signaling pathways through binding interactions. The precise targets depend on the biological context in which the compound is used .
The physical properties of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide include:
While specific data on boiling point or melting point are not readily available in the literature reviewed , these properties are crucial for understanding the compound's behavior in various environments.
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide has potential applications in:
The ongoing research into this compound could lead to new therapeutic agents or materials with significant industrial applications .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7